Tert-butyl 3-oxopropanoate

Vue d'ensemble

Description

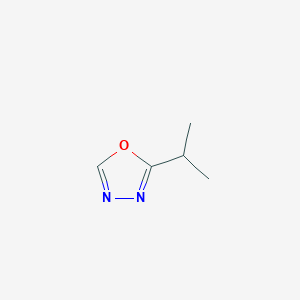

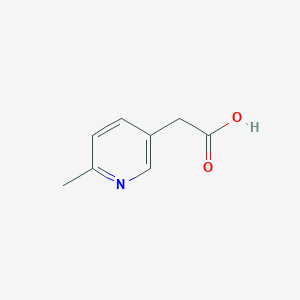

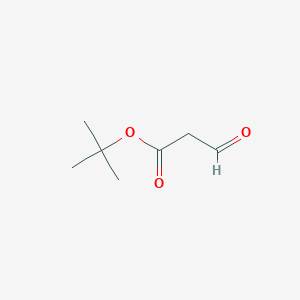

Tert-butyl 3-oxopropanoate is a chemical compound with the molecular formula C7H12O3 . It has a molecular weight of 144.17 . It is a liquid at room temperature and is stored in an inert atmosphere, under -20°C .

Synthesis Analysis

Tert-butyl 3-oxopropanoate can be synthesized by reacting malonic acid and tert-butanol as raw materials . Various reaction conditions have been reported, including the use of triethylamine in methanol at ambient temperature .

Molecular Structure Analysis

The InChI code for Tert-butyl 3-oxopropanoate is 1S/C7H12O3/c1-7(2,3)10-6(9)4-5-8/h5H,4H2,1-3H3 . This indicates that the molecule consists of seven carbon atoms, twelve hydrogen atoms, and three oxygen atoms .

Chemical Reactions Analysis

Tert-butyl 3-oxopropanoate can participate in various chemical reactions. For instance, it can undergo gold-catalyzed [4+3] and [4+4]-annulation reactions with epoxides and oxetanes to yield seven- or eight-membered oxacyclic products .

Physical And Chemical Properties Analysis

Tert-butyl 3-oxopropanoate is a liquid at room temperature . It is stored in an inert atmosphere, under -20°C . The exact values for density, boiling point, and melting point are not available in the retrieved documents .

Applications De Recherche Scientifique

Catalytic Asymmetric Synthesis : Tert-butyl 3-oxopropanoate is used in the asymmetric synthesis of tert-butyl 3,3-diarylpropanoates, which are valuable building blocks. This process involves the asymmetric rhodium-catalyzed conjugate addition of arylboronic acids to unsaturated tert-butyl esters, yielding products with high enantioselectivities (Paquin et al., 2005).

Biosynthesis Applications : It plays a critical role in the biosynthesis of tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate, a key intermediate for synthesizing atorvastatin and rosuvastatin. Carbonyl reductase exhibits high activity towards tert-butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate for synthesizing this compound, and modifications to the biosynthesis process have been explored for enhanced yield and efficiency (Liu et al., 2018).

Synthesis of 5-Oxo Peroxides : Tert-butyl 3-oxopropanoate is involved in the synthesis of 5-oxo peroxides through iron-catalyzed ring-opening reactions of cyclopropanols. This method allows the incorporation of a peroxy unit and a β-carbonyl fragment across a C═C double bond (Lou et al., 2021).

Corrosion Protection Studies : In the context of corrosion protection, tert-butyl 3-oxopropanoate derivatives are evaluated as corrosion inhibitors for carbon steel in acidic solutions. Their effectiveness is assessed using electrochemical techniques, UV-visible spectrometry, and surface morphology studies (Faydy et al., 2019).

Medicinal Chemistry : It is also examined in medicinal chemistry for the modification of bioactive compounds. The incorporation of the tert-butyl group in compounds can affect their properties, such as lipophilicity and metabolic stability, leading to the exploration of alternative substituents (Westphal et al., 2015).

Advanced Oxidation Technologies : Tert-butyl 3-oxopropanoate is also relevant in the degradation of fuel oxygenates in aqueous solutions using advanced oxidation technologies. This involves the study of the removal of tert-butanol and tert-butyl formate as by-products of oxidation processes (Mehrjouei et al., 2012).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

tert-butyl 3-oxopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O3/c1-7(2,3)10-6(9)4-5-8/h5H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJXQBXDUGONRMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 3-oxopropanoate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![12,13-Dihydro-3,9-dihydroxy-5H-Indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione](/img/structure/B168532.png)